Piperidin-2-ol hydrochloride
Overview
Description
Piperidin-2-ol hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, where a hydroxyl group is attached to the second carbon atom, and it is commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ol hydrochloride typically involves the reduction of 2-piperidone. One common method is the catalytic hydrogenation of 2-piperidone using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to yield piperidin-2-ol. The resulting piperidin-2-ol is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Piperidin-2-ol can be oxidized to form 2-piperidone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form piperidine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Piperidone.
Reduction: Piperidine.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
Piperidin-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidin-2-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group on the second carbon atom allows for hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound without the hydroxyl group.
2-Piperidone: The oxidized form of piperidin-2-ol.
Piperidin-4-ol: A similar compound with the hydroxyl group on the fourth carbon atom.
Uniqueness
Piperidin-2-ol hydrochloride is unique due to the presence of the hydroxyl group on the second carbon atom, which imparts distinct chemical and biological properties. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
piperidin-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-3-1-2-4-6-5;/h5-7H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEZPFKPQHOPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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